![molecular formula C15H23N5O4S B2502426 N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1171731-41-1](/img/structure/B2502426.png)
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H23N5O4S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound that has been involved in the synthesis and study of various heterocyclic compounds. Research indicates its utility in the creation of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles, showcasing its potential for generating new chemical entities with distinct chemical properties (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Molecular Interactions and Pharmacophore Models
- Molecular interaction studies of closely related compounds have been conducted to understand the antagonist behavior towards cannabinoid receptors. Such studies help in elucidating the binding interactions and conformational stabilities of these compounds, contributing to the development of pharmacophore models for drug design. For example, research on the molecular interactions of an antagonist with the CB1 cannabinoid receptor has provided insights into its conformations and potential for receptor binding (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Heterocyclic Synthesis
- The compound's structure has been pivotal in the synthesis of various heterocyclic derivatives. Studies have shown its involvement in the synthesis of novel N-cycloalkanes, pyrazole, pyrimidine, and other derivatives, underscoring its versatility in organic synthesis and potential applications in developing new pharmaceuticals and materials (Ho & Suen, 2013).
Development of Antagonists and Binding Studies
- The structure has also been useful in the development of antagonists for specific receptors, such as the CB1 cannabinoid receptor. Detailed studies on compounds with similar structures have led to the identification of key structural features required for potent antagonistic activity, which can be insightful for the design of new therapeutic agents (Lan, Liu, Fan, Lin, Fernando, McCallion, Pertwee, & Makriyannis, 1999).
Antimicrobial and Anticancer Potential
- Some derivatives of this compound have shown promising antimicrobial and anticancer activities in preliminary studies. For instance, the synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the therapeutic potential of these compounds in oncology and inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Propriétés
IUPAC Name |
N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O4S/c1-9-8-11(21)16-14-12(9)13(18-19(14)2)17-15(22)10-4-6-20(7-5-10)25(3,23)24/h9-10H,4-8H2,1-3H3,(H,16,21)(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIWXIWHSSYOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C1C(=NN2C)NC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


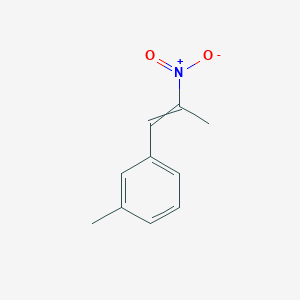
![N-[(3,3-Difluorocyclohexyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2502348.png)
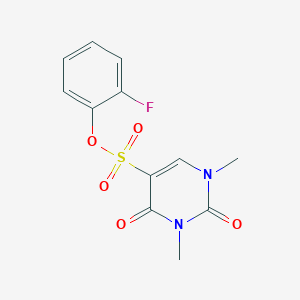
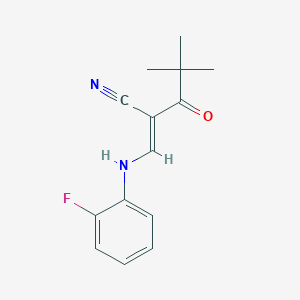
![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502352.png)
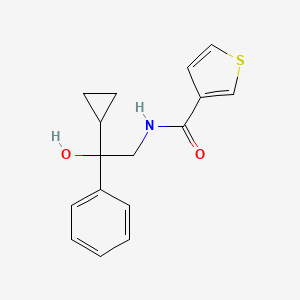
![[1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2502355.png)
![(E)-4-(Dimethylamino)-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]but-2-enamide](/img/structure/B2502361.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2502362.png)
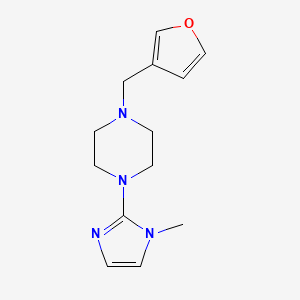
![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502364.png)

![N-(1-Cyanocyclopropyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2502366.png)